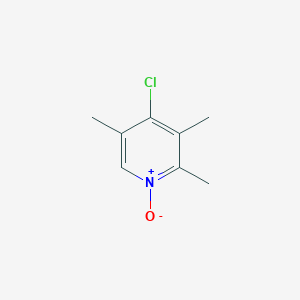
4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium
Cat. No. B012932
Key on ui cas rn:
109371-20-2
M. Wt: 171.62 g/mol
InChI Key: OEIVKNYMXKWILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07601737B2
Procedure details


At 90-95° C., a solution of 4-chloro-2,3,5-trimethylpyridine-N-oxide (60.0 g, 350 mmol) in toluene (920 mL), which was kept at about 60° C., was added over 7 h to acetic anhydride (232 mL). Under vacuum at about 60° C., the reaction mixture was concentrated until 820 mL had been distilled off. Toluene (840 mL) was added and, again, solvents were distilled off (940 mL). Then, toluene (180 mL) and 40% aqueous NaOH (80 mL) were added before the reaction mixture was heated at 50° C. for about 15 h. After addition of saturated aqueous sodium bicarbonate (120 mL), the phases were separated and the aqueous layer was extracted once more with toluene (80 mL). Finally, the combined organic phase was washed with saturated aqueous sodium bicarbonate (120 mL) and evaporated to dryness to give 4-chloro-2-hydroxymethyl-3,5-dimethylpyridine as a brownish oil which solidified upon standing; yield 61.8 g (quantitative).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N+:5]([O-])=[C:4]([CH3:10])[C:3]=1[CH3:11].C(OC(=O)C)(=[O:14])C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH2:10][OH:14])[C:3]=1[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=[N+](C=C1C)[O-])C)C
|
Step Two
|
Name
|
|
|
Quantity
|
232 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
920 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 90-95° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at about 60° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Under vacuum at about 60° C., the reaction mixture was concentrated until 820 mL
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
had been distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (840 mL) was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
again, solvents were distilled off (940 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, toluene (180 mL) and 40% aqueous NaOH (80 mL) were added before the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of saturated aqueous sodium bicarbonate (120 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted once more with toluene (80 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Finally, the combined organic phase was washed with saturated aqueous sodium bicarbonate (120 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC=C1C)CO)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
